4-(5-Bromo-1,3-thiazol-2-yl)phenol CAS number and identifiers
4-(5-Bromo-1,3-thiazol-2-yl)phenol CAS number and identifiers
Executive Summary
4-(5-Bromo-1,3-thiazol-2-yl)phenol is a high-value heteroaromatic scaffold utilized in the synthesis of bioactive small molecules. Characterized by a 2-arylthiazole core with a bromine handle at the C5 position and a phenolic hydroxyl group, this compound serves as a versatile "linchpin" intermediate. Its dual functionality allows for orthogonal elaboration: the phenolic hydroxyl group supports etherification or esterification (e.g., for solubility or target engagement), while the C5-bromide facilitates transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to extend the heteroaromatic system.
This guide details the chemical identity, validated synthesis routes, physical properties, and handling protocols for 4-(5-Bromo-1,3-thiazol-2-yl)phenol, emphasizing the regiochemical control required for its production.
Chemical Identity & Identifiers
| Property | Description |
| Chemical Name | 4-(5-Bromo-1,3-thiazol-2-yl)phenol |
| Common Synonyms | 4-(5-Bromothiazol-2-yl)phenol; 2-(4-Hydroxyphenyl)-5-bromothiazole |
| CAS Number | Not widely indexed (Refer to PubChem CID: 136257576) |
| Molecular Formula | C₉H₆BrNOS |
| Molecular Weight | 256.12 g/mol |
| SMILES | Oc1ccc(c2ncc(Br)s2)cc1 |
| InChI Key | OTIWQHTZWDPATF-UHFFFAOYSA-N |
| Structure Class | 2,5-Disubstituted 1,3-Thiazole |
| Appearance | Off-white to pale yellow solid (Typical) |
Synthesis & Production Methodologies
The synthesis of 4-(5-Bromo-1,3-thiazol-2-yl)phenol requires navigating the regioselectivity differences between the C2 and C5 positions of the thiazole ring. Two primary routes exist: the Regioselective Suzuki Coupling (preferred for high purity) and the Hantzsch Thiazole Synthesis followed by Bromination (traditional but lower selectivity).
Route A: Regioselective Suzuki Coupling (Recommended)
This route exploits the electronic disparity in 2,5-dibromothiazole. The C2 position, flanked by both nitrogen and sulfur, is significantly more electron-deficient than C5. Consequently, oxidative addition of Pd(0) occurs preferentially at C2, allowing for the selective installation of the 4-hydroxyphenyl group.
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Precursors: 2,5-Dibromothiazole (1.0 eq), 4-Hydroxyphenylboronic acid (1.05 eq).
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
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Base/Solvent: Na₂CO₃ (2.0 eq) in DME/H₂O or 1,4-Dioxane/H₂O (degassed).
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Conditions: 80–90°C, 4–12 hours under Argon.
Mechanism & Selectivity:
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Oxidative Addition: Pd(0) inserts into the C2–Br bond (Rate: C2 >>> C5).
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Transmetallation: Boronic acid transfers the aryl group to the Pd center.
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Reductive Elimination: Formation of the C2–Aryl bond, leaving the C5–Br intact.
Route B: Hantzsch Synthesis & Bromination
This route builds the thiazole ring first but faces challenges during the subsequent bromination step due to the competing activation of the phenol ring.
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Cyclization: Reaction of 4-hydroxythiobenzamide with bromoacetaldehyde diethyl acetal yields 4-(thiazol-2-yl)phenol.
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Bromination: Treatment with NBS (N-bromosuccinimide).
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Critical Issue: The phenolic ring is highly activated (ortho/para directing). Electrophilic bromination will likely occur at the position ortho to the hydroxyl group on the benzene ring, rather than the C5 of the thiazole, leading to a mixture of isomers. Protection of the phenol (e.g., as an acetate or methyl ether) is often required, adding steps.
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Synthesis Workflow Diagram
Figure 1: Regioselective synthesis workflow via Suzuki coupling, highlighting the kinetic preference for C2-substitution.
Reactivity & Applications in Drug Discovery[2][3]
This compound acts as a bifunctional scaffold. The distinct reactivity profiles of the phenol and the bromothiazole allow for "diversity-oriented synthesis" (DOS).
Functionalization Logic
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Phenolic OH (Nucleophile):
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Reactions: Williamson ether synthesis, Mitsunobu reaction, carbamate formation.
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Utility: Tuning solubility (e.g., PEGylation), improving metabolic stability (e.g., difluoromethyl ether), or linking to E3 ligase ligands for PROTACs.
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Thiazole C5-Br (Electrophile):
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Reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C).
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Utility: Extending the aromatic core to access deep hydrophobic pockets in protein targets (e.g., Kinases, GPCRs).
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Structural Activity Relationship (SAR) Diagram
Figure 2: SAR elaboration strategy utilizing the orthogonal reactive sites of the scaffold.
Analytical Characterization & QC
For research-grade material (>97% purity), the following analytical signatures are expected.
| Method | Expected Signature |
| ¹H NMR (DMSO-d₆) | Phenol: δ ~9.8-10.0 ppm (s, 1H, -OH). Aromatic: Two doublets (AA'BB' system) at δ ~7.8 (d, 2H) and ~6.9 (d, 2H). Thiazole: Singlet at δ ~7.9-8.1 ppm (C4-H). Note: No C5-H signal. |
| LC-MS | ESI+: [M+H]⁺ peak at m/z ~256/258 (1:1 isotopic pattern for Br). ESI-: [M-H]⁻ peak at m/z ~254/256. |
| Melting Point | Expected range: 145°C – 155°C (Dependent on crystal form/purity). |
| Solubility | Soluble in DMSO, DMF, MeOH. Poorly soluble in water, hexanes. |
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.
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PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use in a fume hood to avoid inhalation of dust.
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Spill Response: Sweep up solid spills; do not generate dust. Wash area with ethanol followed by water.
References
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PubChem. "4-(5-bromo-1,3-thiazol-2-yl)phenol (Compound)." National Center for Biotechnology Information. Accessed March 1, 2026. Link
- Bach, T., & Hecht, S. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Topics in Current Chemistry. Springer, Berlin, Heidelberg. (General reference for regioselectivity in thiazoles).
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ChemicalBook. "Thiazole Synthesis and Derivatives." Accessed March 1, 2026. Link
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Organic Chemistry Portal. "Synthesis of Thiazoles." (Mechanistic background for Hantzsch and Suzuki methods). Link
